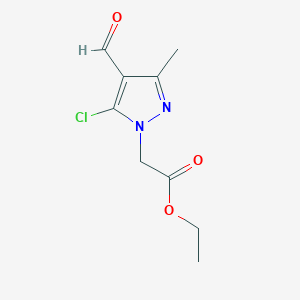![molecular formula C6H3ClN2O2 B185012 5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one CAS No. 196708-45-9](/img/structure/B185012.png)
5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one, also known as Cl-IB-MECA, is a synthetic compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of adenosine A3 receptor agonists and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one exerts its effects by binding to and activating the adenosine A3 receptor. This leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C and phospholipase D. These signaling pathways ultimately lead to the biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. In addition, it has been shown to have anti-angiogenic effects, which may be useful in the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one in lab experiments is its specificity for the adenosine A3 receptor. This allows for more targeted experiments and reduces the likelihood of off-target effects. However, one limitation of using this compound is its relatively short half-life, which may limit its effectiveness in certain experiments.
Orientations Futures
There are numerous potential future directions for research involving 5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one. One area of interest is its potential use in the treatment of asthma and COPD. Another area of interest is its potential use in the treatment of ischemic heart disease. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of 5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one involves the reaction of 5-chloro-3-nitropyridin-2(1H)-one with hydroxylamine hydrochloride in the presence of a base. The resulting intermediate is then reacted with 2-chloroacetyl chloride to yield this compound.
Applications De Recherche Scientifique
5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties. It has also been investigated for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and ischemic heart disease.
Propriétés
Numéro CAS |
196708-45-9 |
|---|---|
Formule moléculaire |
C6H3ClN2O2 |
Poids moléculaire |
170.55 g/mol |
Nom IUPAC |
5-chloro-[1,2]oxazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C6H3ClN2O2/c7-3-1-4-5(10)9-11-6(4)8-2-3/h1-2H,(H,9,10) |
Clé InChI |
WJOKFKUXLYTYPC-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC2=C1C(=O)NO2)Cl |
SMILES canonique |
C1=C(C=NC2=C1C(=O)NO2)Cl |
Synonymes |
Isoxazolo[5,4-b]pyridin-3(2H)-one, 5-chloro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B184930.png)
![(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid](/img/structure/B184932.png)











![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione](/img/structure/B184956.png)